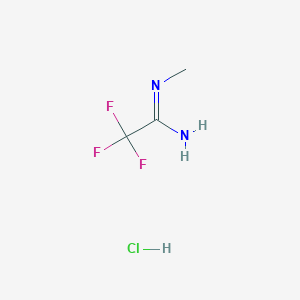
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a compound that falls within the category of fluorine-containing chemicals, which are of significant interest due to their applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group is particularly noteworthy as it imparts unique physical and chemical properties to the molecules it is incorporated into .
Synthesis Analysis
The synthesis of related trifluoroacetimidoyl chlorides can be achieved through a one-pot reaction from primary aromatic amines and trifluoroacetic acid, indicating that similar methodologies could potentially be applied to the synthesis of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride . These compounds are more stable than their nonfluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which deactivates them against hydrolysis .
Molecular Structure Analysis
While specific details on the molecular structure of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride are not provided, related compounds with trifluoromethyl groups have been shown to exhibit interesting stereochemical properties. For instance, compounds such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide have been studied using NMR and X-ray diffraction techniques, revealing pentacoordinate silicon atoms in trifluorides and hexacoordinate in certain adducts . This suggests that the trifluoromethyl group can influence the coordination and stereochemistry of the molecules it is part of.
Chemical Reactions Analysis
Trifluoroacetimidoyl halides, which are closely related to 2,2,2-Trifluoro-N-methylacetimidamide, are known to undergo various chemical reactions, including coupling and annulation reactions. These reactions allow for the construction of a wide variety of trifluoromethyl-containing compounds and N-heterocycles . Additionally, 2,2,2-Trifluoroacetamidines, which share a similar core structure, can react with nucleophiles such as Grignard reagents, active methylene compounds, and primary amines, indicating that 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride may also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride are not explicitly detailed in the provided papers. However, the related trifluoroacetimidoyl halides are known for their stability and reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group . This group can also affect the acidity, boiling point, and lipophilicity of the compounds it is part of, which are important considerations in the development of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Intramolecular Oxidative Cyclization : This chemical is used in synthesizing 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. The synthesis involves intramolecular oxidative cyclization using iodine and potassium iodide, yielding high yields without the need for purification (Kazemi & Darehkordi, 2020).
Derivatization of Carboxylic Acids : It aids in the derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives, improving chromatographic characteristics for gas chromatography and enhancing detection sensitivity (Ford, Burns & Ferry, 2007).
Building Blocks for Fluorinated Nitrogen Heterocycles : 2,2,2-Trifluoroacetimidoyl chlorides, related to 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride, are stable and useful as synthetic blocks for creating CF3-containing heterocycles (Uneyama, Sugimoto, Morimoto, Yamashita & Kobayashi, 1991).
Environmental and Toxicological Studies
Environmental Impact of Related Compounds : Research on hydrochlorofluorocarbons, which are structurally related to 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride, has shown potential hepatotoxicity, indicating the need to understand the environmental and health impacts of these compounds (Hoet et al., 1997).
Biotransformation in Animal Models : A study on 2,3,3,3-tetrafluoropropene, another related compound, explored its biotransformation in rats and mice, showing the formation of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine as a predominant metabolite. This research aids in understanding the metabolic pathways of similar fluorinated compounds (Schuster et al., 2008).
Analytical Chemistry
Analytical Method Development for Trifluridine : A new RP-UFLC method was developed for determining Trifluridine, a trifluoro thymidine derivative, in pharmaceutical preparations. This work demonstrates the importance of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride in developing sensitive analytical methods (Bandaru & Annapurna, 2022).
Development of Potentiometric Sensors : The compound's derivatives have been used in creating new potentiometric sensors for trifluoperazine hydrochloride, demonstrating its utility in sensor technology (Hassan, Ameen, Saad & Al-Aragi, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFDRDACUFAJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-methylacetimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(morpholinosulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3011620.png)
![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)
![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)